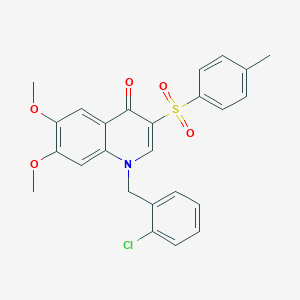

![molecular formula C23H25N3OS B2749305 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1019153-69-5](/img/structure/B2749305.png)

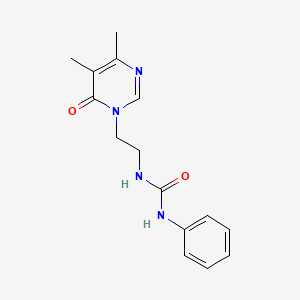

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene but with two nitrogen atoms replacing two of the carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetamide group might influence its solubility in water .科学的研究の応用

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insight into their molecular conformation, highlighting the significance of intramolecular hydrogen bonding in stabilizing structures. Such studies are fundamental in understanding the interaction patterns and folding conformations of similar chemical entities. For instance, the investigation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals their folded conformation around the methylene C atom of the thioacetamide bridge, emphasizing the role of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016) (Subasri et al., 2017).

Antimicrobial Activity

The synthesis and investigation of novel pyrimidine-triazole derivatives, including compounds structurally similar to the one , have demonstrated significant antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents by exploring the chemical space around the pyrimidine core (Majithiya & Bheshdadia, 2022).

Radioligand Development for Imaging

Compounds within this chemical family have been explored for their potential as selective radioligands for imaging purposes, such as in positron emission tomography (PET). This application demonstrates the versatility of these compounds beyond their molecular structural interest, contributing to advances in medical imaging technologies (Dollé et al., 2008).

Antiviral Research

The synthesis and detailed analysis of similar pyrimidine derivatives have indicated their potential as antiviral agents. Through comprehensive molecular docking studies, these compounds have shown promising interactions with viral proteins, suggesting a pathway for the development of novel antiviral drugs (Mary et al., 2020).

Hydrogen Bond Analysis

Research into the hydrogen-bonded interactions of related compounds offers valuable insights into the molecular dynamics and stability of these chemicals. Such studies are crucial for understanding the fundamental aspects of chemical bonding and molecular structure, influencing the design of molecules with desired properties (Trilleras et al., 2008).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell division, growth, and differentiation.

Mode of Action

The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase SYK . This interaction can lead to changes in the conformation of the enzyme, potentially altering its activity and resulting in downstream effects.

Biochemical Pathways

Given the role of tyrosine-protein kinase syk, it is likely that the compound influences pathways related to cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its target, the compound could potentially influence cell growth and differentiation .

特性

IUPAC Name |

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-5-18-8-6-7-16(3)22(18)26-21(27)14-28-23-24-12-11-20(25-23)19-10-9-15(2)17(4)13-19/h6-13H,5,14H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBPDODWSTDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)

![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)

![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)

![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)